molecular formula C10H10N4 B12886506 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine

2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine

Cat. No.: B12886506
M. Wt: 186.21 g/mol
InChI Key: LHEYDJOIWJQWBV-UHFFFAOYSA-N
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Description

2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with hydrazine derivatives can lead to the formation of the desired pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4H-benzo[4,5]imidazo[1,2-a]pyrazine
  • 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]thiazole

Uniqueness

2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-1H-pyrazolo[1,5-a]benzimidazol-3-amine

InChI

InChI=1S/C10H10N4/c1-6-9(11)10-12-7-4-2-3-5-8(7)14(10)13-6/h2-5,13H,11H2,1H3

InChI Key

LHEYDJOIWJQWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2N1)N

Origin of Product

United States

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